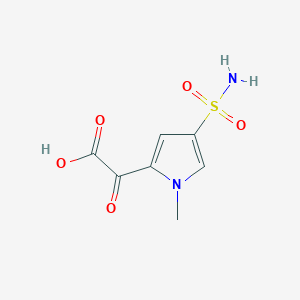

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid

描述

属性

IUPAC Name |

2-(1-methyl-4-sulfamoylpyrrol-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-9-3-4(15(8,13)14)2-5(9)6(10)7(11)12/h2-3H,1H3,(H,11,12)(H2,8,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEONOUVTRMBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Pyrrole Core with Sulfamoyl Group

- Starting from 1-methylpyrrole derivatives, the sulfamoyl group is introduced typically by sulfonamide formation at the 4-position of the pyrrole ring.

- This can be achieved by reacting an appropriate pyrrole intermediate with sulfamoyl chloride or related sulfonylating agents under controlled conditions to avoid overreaction or ring degradation.

Acylation to Introduce the Oxoacetic Acid Moiety

- The oxoacetic acid group is introduced through acylation of the pyrrole ring at the 2-position.

- Commonly, ethyl or methyl chlorooxoacetate is used as the acylating agent in the presence of Lewis acids such as aluminum chloride (AlCl3) to facilitate electrophilic substitution.

- For example, in a related synthesis of glyoxamide derivatives, 1-methyl-1H-pyrrole-2-carboxylic acid was reacted with ethyl chlorooxoacetate in the presence of AlCl3 to afford the corresponding oxoacetate intermediate.

Hydrolysis to Obtain the Free Acid

- The ester intermediates are subjected to basic hydrolysis using aqueous sodium hydroxide or other bases to convert the ester into the free oxoacetic acid.

- The hydrolysis is typically performed at mild temperatures (room temperature to 45 °C) to prevent decomposition.

- Acidification after hydrolysis yields the free acid form of the compound.

Representative Preparation Protocol (Based on Patent and Literature Data)

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Sulfamoylation | React 1-methylpyrrole derivative with sulfamoyl chloride under inert atmosphere | Introduction of sulfamoyl group at 4-position of pyrrole |

| 2 | Acylation | Treat pyrrole-sulfamoyl intermediate with ethyl chlorooxoacetate and AlCl3 at 0-40 °C | Formation of 2-oxoacetate pyrrole intermediate |

| 3 | Hydrolysis | Base hydrolysis with NaOH in aqueous medium at 25-45 °C | Conversion of ester to free oxoacetic acid |

| 4 | Purification | Acidification and extraction with organic solvents (methanol, ethanol) | Isolation of pure this compound |

Detailed Research Findings and Observations

Condensation Reactions: The acylation step is often carried out in the presence of halogenating agents such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3) to activate the acylating agent and promote electrophilic substitution on the pyrrole ring. Dichloromethane is a preferred solvent for this step due to its inertness and ability to dissolve both reagents.

Temperature Control: Reaction temperatures are maintained between 0 °C and 40 °C, with a preferred range of 25-35 °C, to optimize yield and minimize side reactions.

Hydrolysis Conditions: Hydrolysis of the ester intermediate is performed under basic conditions using sodium hydroxide dissolved in water, often at room temperature or slightly elevated temperatures (up to 45 °C), followed by acidification to precipitate the free acid.

Purification Techniques: Post-reaction, the crude product is treated with organic solvents such as methanol or ethanol to purify the compound. Crystallization and washing with solvents like diethyl ether or hexanes help remove impurities and isolate the target compound in high purity.

Comparative Table of Preparation Parameters from Various Sources

| Parameter | Source 1 (Patent WO2009072139) | Source 2 (PMC Article) | Source 3 (Patent WO2019154343) |

|---|---|---|---|

| Starting Material | 1-methylpyrrole derivatives | 1-methyl-1H-pyrrole-2-carboxylic acid | 1,4-dimethyl-1H-pyrrole derivatives |

| Acylating Agent | Methyl or ethyl chlorooxoacetate + POCl3 | Ethyl chlorooxoacetate + AlCl3 | Ethyl 2-carboxylate + thionyl chloride |

| Reaction Temperature | 0-40 °C (preferably 25-35 °C) | Room temperature to 45 °C | Room temperature to 115 °C (for some steps) |

| Hydrolysis Base | NaOH in aqueous medium | NaOH in water | NaOH in methanol/water mixture |

| Reaction Time | 10-40 hours for condensation | ~10 hours for coupling and hydrolysis | 6-10 hours for hydrolysis and coupling steps |

| Solvents Used | Dichloromethane, methanol, ethanol | DMF, methanol, diethyl ether, hexanes | DMF, toluene, ethyl acetate |

| Purification Method | Crystallization, solvent washing | Washing with diethyl ether and hexanes | Extraction, drying, concentration |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the oxoacetic acid moiety.

Reduction: Reduction reactions can target the oxoacetic acid moiety, potentially converting it to a hydroxyl group.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrole derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C7H8N2O5S

- Molecular Weight: 232.22 g/mol

- CAS Number: 1803562-63-1

- Appearance: Powder

Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions such as oxidation and substitution. Researchers utilize it to explore new synthetic routes and develop novel chemical entities .

Studies have indicated that 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid exhibits potential antimicrobial and anti-inflammatory properties. It may inhibit specific enzymes associated with inflammatory pathways or microbial growth, making it a candidate for therapeutic applications .

Pharmaceutical Development

Research is ongoing to assess the compound's efficacy as a therapeutic agent for treating various diseases. Its structural features suggest it could interact with biological targets effectively, leading to new drug formulations aimed at combating infections or inflammatory conditions .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of the compound. The study revealed that it could reduce inflammation markers in vitro, indicating its potential for developing anti-inflammatory drugs.

作用机制

The mechanism of action of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfamoyl group can interact with active sites of enzymes, while the oxoacetic acid moiety can participate in hydrogen bonding or electrostatic interactions.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Detailed Analysis of Key Compounds

2-{[4-(4,5-Dibromo-1H-pyrrole-2-carboxamido)phenyl]amino}-2-oxoacetic acid

- Structural Differences : Contains dibromo-pyrrole and aniline-linked carboxamide, increasing steric bulk and halogen content.

- Bioactivity : Demonstrated weaker inhibition of E. coli and S. aureus DNA gyrase compared to the reference compound, likely due to reduced binding efficiency from bulky substituents .

2-(Naphthalen-2-yl)-2-oxoacetic acid

- Reactivity : Achieved 88% yield in Pd-catalyzed couplings, outperforming furan/thiophene analogs (61–66% yields), suggesting larger aromatic systems improve reaction efficiency .

- Key Insight : The target compound’s pyrrole core may limit steric hindrance in reactions compared to naphthalene derivatives.

2-(Furan-2-yl)-2-oxoacetic acid

- Structural Differences : Furan ring instead of pyrrole, reducing nitrogen-based hydrogen bonding.

- Applications : Used in deuteration studies for tracking reaction pathways, highlighting the utility of oxoacetic acid in isotopic labeling .

- Key Insight : The target’s sulfamoyl group adds polarity, which could be advantageous in aqueous-phase reactions versus furan’s hydrophobicity.

Fluorinated Phenyl Analogs (e.g., 2-(3,4-Difluorophenyl)-2-oxoacetic acid)

- Structural Differences : Fluorine atoms increase electronegativity and metabolic stability.

- Applications : Fluorinated derivatives are preferred in drug design for enhanced bioavailability and resistance to oxidative degradation .

- Key Insight : The target compound lacks fluorine but incorporates a sulfamoyl group, which may balance polarity and stability differently.

Research Findings and Implications

- Synthetic Utility : The target compound’s sulfamoyl group enables diverse functionalization, as seen in coupling reactions with amines or heterocycles .

- Biological Relevance : Pyrrole-based oxoacetic acids with sulfonamide groups show promise in targeting enzymes via hydrogen-bond interactions, though brominated analogs underperform in gyrase inhibition .

- Material Science : Fluorinated and naphthalene-containing analogs highlight trade-offs between aromatic size, substituent effects, and reaction yields .

生物活性

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid is a chemical compound with significant potential in biological research and medicinal applications. Its unique structural features, including a pyrrole ring and a sulfamoyl group, contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula: C7H8N2O5S

- Molecular Weight: 232.22 g/mol

- IUPAC Name: 2-(1-methyl-4-sulfamoylpyrrol-2-yl)-2-oxoacetic acid

- CAS Number: 1803562-63-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an inhibitor of certain enzymes involved in inflammation and microbial growth, which underpins its potential anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism involves interference with bacterial metabolic pathways, although further research is needed to elucidate specific targets.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect has been observed in animal models, where the compound reduced markers of inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sulfamoyl derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, indicating strong potential for clinical applications.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving induced inflammation in rat models, administration of the compound resulted in a statistically significant reduction in paw edema compared to control groups. The study highlighted the compound's ability to inhibit the release of inflammatory mediators, thereby supporting its therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| 2-(1-methyl-4-sulfamoyl-pyrrole) | Similar structure without oxoacetic acid moiety | Low | Moderate |

| Sulfamethoxazole | Sulfonamide derivative | High | Moderate |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis of structurally analogous 2-oxoacetic acid derivatives (e.g., 2-(methylamino)-2-oxoacetic acid) typically involves condensation reactions between oxalyl chloride derivatives and amines, followed by hydrolysis or oxidation steps. For example, ethyl oxalyl chloride can react with methylamine to form an intermediate ester, which is hydrolyzed to yield the target compound . Adapting this approach, sulfamoyl-pyrrole precursors could be coupled with oxoacetic acid moieties. Key intermediates might include 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid derivatives, requiring regioselective functionalization .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/IR Spectroscopy : ¹H and ¹³C NMR can identify substituents on the pyrrole ring and confirm the oxoacetic acid moiety. Intramolecular hydrogen bonding (e.g., between sulfamoyl NH and the carbonyl group) may appear as broad peaks in ¹H NMR . IR spectroscopy can validate carbonyl (C=O) and sulfonamide (S=O) stretches .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Hydrogen bonding networks and planarity of the pyrrole-oxoacetic acid system can be resolved using high-resolution data .

Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Polar solvents like water, DMSO, or ethanol are preferred due to the sulfamoyl and carboxylic acid groups. Solubility can be optimized via pH adjustment (e.g., using sodium bicarbonate to deprotonate the carboxylic acid) .

- pKa : The compound likely exhibits two pKa values: one for the carboxylic acid (≈2–3) and another for the sulfonamide (≈10–11). Titration experiments or computational tools (e.g., ACD/Labs) can determine exact values .

Advanced Research Questions

Q. What challenges arise in achieving regioselective sulfamoylation of the pyrrole ring during synthesis?

- Methodological Answer : Sulfamoylation at the 4-position of the pyrrole ring may compete with N-methylation or other substitutions. To mitigate this, protecting group strategies (e.g., tert-butoxycarbonyl for NH groups) or directing agents (e.g., Lewis acids) can enhance regioselectivity. Reaction monitoring via LC-MS or in-situ IR is critical to track intermediate formation .

Q. How can contradictions between computational and experimental spectroscopic data (e.g., NMR chemical shifts) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic hydrogen bonding. For example, the keto-enol tautomerism of the oxoacetic acid group can shift NMR peaks. Hybrid DFT calculations (e.g., B3LYP/6-311++G**) with implicit solvent models (e.g., PCM for DMSO) improve agreement with experimental data. Experimental validation via variable-temperature NMR can confirm dynamic processes .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- Electronic Structure : Time-dependent DFT (TD-DFT) predicts UV-Vis spectra and charge distribution, aiding in understanding electron-withdrawing effects of the sulfamoyl group.

- Reactivity : Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. For example, the oxoacetic acid carbonyl is electrophilic, while the pyrrole nitrogen may act as a nucleophile .

Q. How can the pharmacological potential of this compound be assessed in early-stage drug discovery?

- Methodological Answer :

- In Silico Screening : Molecular docking against targets like carbonic anhydrase (sulfonamide-containing drugs often inhibit this enzyme) can prioritize biological assays.

- In Vitro Assays : Evaluate enzyme inhibition (e.g., fluorescence-based assays) and cytotoxicity (e.g., MTT assay on cancer cell lines). Structural analogs, such as 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, have shown antidiabetic activity via DPP-4 inhibition, suggesting a relevant pathway for testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。